molecular formula C34H54N2O14 B8114442 endo-BCN-PEG8-NHS ester

endo-BCN-PEG8-NHS ester

Cat. No.: B8114442
M. Wt: 714.8 g/mol
InChI Key: GQCGVDZQAWQNHI-UHFFFAOYSA-N
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Description

endo-BCN-PEG8-NHS ester is a complex organic compound that features a bicyclo[610]non-4-yne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the bicyclo[6.1.0]non-4-yne core. This is followed by the sequential addition of ethoxy groups and the final attachment of the 2,5-dioxopyrrolidin-1-yl moiety. The reaction conditions often require the use of strong bases, protecting groups, and precise temperature control to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines to handle the complex multi-step process. The use of high-throughput screening and optimization of reaction conditions can help in scaling up the production while maintaining the purity and yield of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[6.1.0]non-4-yne moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the 2,5-dioxopyrrolidin-1-yl moiety.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Products may include oxidized derivatives of the bicyclo[6.1.0]non-4-yne moiety.

    Reduction: Reduced forms of the 2,5-dioxopyrrolidin-1-yl moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules.

Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclo[6.1.0]non-4-yne moiety can undergo cycloaddition reactions, which can be exploited in various chemical processes.

Comparison with Similar Compounds

  • (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate
  • (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]pentanoate

Uniqueness: The presence of the bicyclo[610]non-4-yne moiety and the specific arrangement of ethoxy groups make this compound unique

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N2O14/c37-31-7-8-32(38)36(31)50-33(39)9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-35-34(40)49-27-30-28-5-3-1-2-4-6-29(28)30/h28-30H,3-27H2,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCGVDZQAWQNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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